4-(4-ethylphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(4-Ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes an ethylphenyl group and two methoxy groups attached to a tetrahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-ethylphenylamine and 3,4-dimethoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of an acid catalyst to form the tetrahydroquinoline core.
Oxidation: The final step involves the oxidation of the tetrahydroquinoline core to form 4-(4-ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one
- 4-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one
- 4-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
4-(4-Ethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H21NO3/c1-4-12-5-7-13(8-6-12)14-10-19(21)20-16-11-18(23-3)17(22-2)9-15(14)16/h5-9,11,14H,4,10H2,1-3H3,(H,20,21) |
InChI Key |
RVRCYNLKKGFWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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